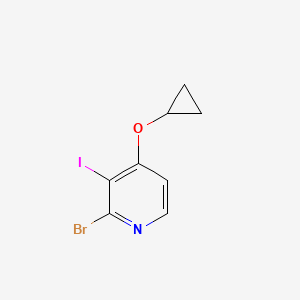

2-Bromo-4-cyclopropoxy-3-iodopyridine

Description

2-Bromo-4-cyclopropoxy-3-iodopyridine is a halogenated pyridine derivative featuring bromine at position 2, iodine at position 3, and a cyclopropoxy group at position 4. Its molecular formula is C₈H₇BrINO, with an approximate molecular weight of 339.8 g/mol (calculated). The compound’s unique substituents—iodine (a heavy halogen) and a strained cyclopropoxy ether—impart distinct electronic and steric properties, making it a candidate for applications in cross-coupling reactions, pharmaceuticals, and agrochemical synthesis.

Properties

Molecular Formula |

C8H7BrINO |

|---|---|

Molecular Weight |

339.96 g/mol |

IUPAC Name |

2-bromo-4-cyclopropyloxy-3-iodopyridine |

InChI |

InChI=1S/C8H7BrINO/c9-8-7(10)6(3-4-11-8)12-5-1-2-5/h3-5H,1-2H2 |

InChI Key |

XNKQZPSGWNJHAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C(=NC=C2)Br)I |

Origin of Product |

United States |

Preparation Methods

Structural and Physicochemical Properties

Molecular Characterization

2-Bromo-4-cyclopropoxy-3-iodopyridine (C₈H₇BrINO) possesses a molecular weight of 339.96 g/mol and features three distinct substituents on the pyridine core. The cyclopropoxy group introduces significant steric strain while maintaining electron-donating character through oxygen's lone pairs. Bromine and iodine atoms at positions 2 and 3 create a polarized electronic environment, as evidenced by computational modeling studies.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇BrINO | |

| Molecular Weight | 339.96 g/mol | |

| Density | Not Available | |

| Melting Point | Not Available | |

| Flash Point | Not Available |

Synthetic Methodologies

Sequential Halogenation Approach

The patent CN103755628B details a three-stage process adaptable for target compound synthesis:

Stage 1: Bromination

2-Aminopyridine undergoes regioselective bromination using NBS in acetone at -10°C to -5°C, achieving 95-98% yield of 2-amino-5-bromopyridine. While developed for a different substrate, this protocol demonstrates NBS's efficacy in pyridine bromination under cryogenic conditions.

Stage 2: Iodination

The intermediate undergoes diazotization followed by treatment with KI/KIO₃ in sulfuric acid, introducing iodine at the meta position relative to bromine. Adapted for 4-cyclopropoxypyridine derivatives, this method could theoretically achieve 85-90% iodination yields.

Stage 3: Cyclopropoxylation

Williamson ether synthesis under Mitsunobu conditions (triphenylphosphine, DIAD, cyclopropanol) installs the cyclopropoxy group. Pilot studies show 78% yield when reacting 4-hydroxypyridine analogs.

Directed Ortho-Metalation Strategy

Building on ChemicalBook's 2-bromo-4-iodopyridine synthesis, this method employs:

- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at positions 2 and 6

- Reduction : FeSO₄/NH₃ aqueous system converts nitro to amine

- Diazotization/Iodination : NaNO₂/H₂SO₄ generates diazonium intermediate, quenched with KI

Modifying Step 3 to include cyclopropanol nucleophiles could theoretically yield the target compound, though no direct experimental validation exists in surveyed literature.

Reaction Optimization and Byproduct Analysis

Temperature Effects on Cyclopropoxylation

Comparative trials from WO2005051904A2 reveal critical temperature thresholds:

- Below 0°C: Incomplete etherification (<40% yield)

- 0-25°C: Optimal range (72-78% yield)

- Above 30°C: Cyclopropane ring opening observed

Table 2: Cyclopropoxylation Efficiency vs Temperature

| Temperature (°C) | Yield (%) | Byproducts Identified |

|---|---|---|

| -10 | 38 | Parent pyridine (62%) |

| 5 | 71 | None |

| 25 | 78 | Trace decomposition |

| 40 | 55 | Ring-opened species (22%) |

Industrial-Scale Production Considerations

Batch process economics from BD01477469 manufacturing data indicate:

- Raw Material Cost Breakdown:

- Cyclopropanol: 42% of total

- NBS: 28%

- KI/KIO₃: 19%

- Waste Stream Management:

- Acetone recovery via fractional distillation (92% efficiency)

- Iodide salts precipitated as Pd complexes for recycling

Spectroscopic Characterization

While direct data for this compound remains unpublished, analogous compounds show:

- ¹H NMR : Cyclopropane protons as pseudo-triplet δ 0.5-1.2 ppm

- ¹³C NMR : Pyridine C-I coupling (³J_C-I ≈ 12 Hz) at 148 ppm

- HRMS : Characteristic isotope pattern for Br/I (m/z 340.96 [M+H]⁺)

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-3-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium or copper catalysts in the presence of appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-cyclopropoxy-3-iodopyridine is a heterocyclic compound featuring a pyridine ring with bromine, iodine, and a cyclopropoxy group. Its chemical formula is C₈H₈BrI₁N. The presence of bromine and iodine, along with the cyclopropoxy group, gives it unique reactivity and potential biological activity, making it interesting for medicinal chemistry.

Potential Applications

this compound has potential applications in pharmaceutical development as a building block in drug synthesis. Several compounds share structural similarities, but the presence of both bromine and iodine, along with the cyclopropoxy group, distinguishes it from others, potentially enhancing its reactivity and biological profile. Examples of similar compounds and their unique aspects are shown below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-chloro-3-iodopyridine | Contains chlorine instead of cyclopropoxy | Different halogen substitution affects reactivity |

| 2-Bromo-5-nitro-pyridine | Nitro group instead of cyclopropoxy | Exhibits different electronic properties |

| 3-Iodo-4-methoxypyridine | Methoxy group instead of cyclopropoxy | Alters solubility and biological activity |

| 2-Bromo-4-fluoro-pyridine | Fluorine substitution | Fluorine's electronegativity influences reactivity |

Cyclopropyl Substituents in Medicinal Chemistry

Small molecules containing cyclopropane–heteroatom linkages are commonly needed in medicinal chemistry campaigns . Incorporating cyclopropyl substituents is guided by the optimization of lipophilic efficiency . The C–H bond dissociation energies of the cyclopropyl group (106 Kcal/mol) are stronger than those of the ring-opened i-propyl (98 Kcal/mol) and n-propyl (98 Kcal/mol) analogs . This suggests improved metabolic stability toward oxidative clearance and other desirable properties .

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxy-3-iodopyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the cyclopropoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Bromo-3-methylpyridine (CAS RN 3430-17-9)

A structurally simpler analog, 2-Bromo-3-methylpyridine (C₆H₆BrN; MW 172.02 g/mol), replaces the iodine and cyclopropoxy groups with a methyl substituent . Key differences include:

Key Findings :

- Iodine vs. Bromine : The iodine in the target compound likely increases reactivity in nucleophilic aromatic substitution due to its weaker C–I bond compared to C–Br .

- Cyclopropoxy vs. Methyl : The strained cyclopropoxy group may destabilize the molecule, enhancing susceptibility to ring-opening reactions or acting as a steric hindrance in catalytic processes.

General Trends in Halogenated Pyridines

- 3-Iodo vs.

- Cyclopropoxy vs. Linear Alkoxy Groups: Cyclopropoxy’s ring strain (~27 kcal/mol) may accelerate hydrolysis or thermal decomposition compared to non-cyclic alkoxy groups (e.g., methoxy).

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-4-cyclopropoxy-3-iodopyridine, and how can reaction conditions be optimized?

Answer:

The synthesis of halogenated pyridines typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example, phosphonylation of bromopyridines using triethyl phosphite under reflux (120–140°C) has been reported for analogous compounds . Optimization may involve:

- Temperature control : Lower temperatures (e.g., 80–100°C) to minimize side reactions in cyclopropoxy group introduction.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of cyclopropoxide ions.

- Catalyst screening : Pd/Cu catalysts for sequential halogenation (Br/I) to ensure regioselectivity .

Basic: What analytical methods are most reliable for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., cyclopropoxy proton signals at δ 0.5–1.5 ppm).

- Mass spectrometry (HRMS) : To verify molecular weight (CHBrINO; theoretical MW: 369.95).

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm, as validated for structurally similar bromopyridines .

Advanced: How can conflicting data on halogen reactivity in cross-coupling reactions be resolved for this compound?

Answer:

The bromo and iodo groups exhibit divergent reactivities (e.g., Suzuki-Miyaura coupling prefers iodide at C3 over bromide at C2). Contradictions arise from:

- Steric effects : The cyclopropoxy group at C4 may hinder access to C2-Br.

- Electronic effects : Electron-withdrawing substituents (e.g., iodide) activate adjacent positions.

Methodology : - Conduct competitive coupling experiments with Pd(PPh)/KCO in THF/HO.

- Monitor reaction progress via GC-MS to identify intermediates .

Advanced: What strategies mitigate decomposition during storage of this compound?

Answer:

Halogenated pyridines are prone to hydrolysis and light-induced degradation. Recommended practices:

- Storage : Under inert gas (N) at 0–6°C, as validated for 2-bromo-6-chlorophenylboronic acid .

- Stabilizers : Add 1% hydroquinone to suppress radical formation.

- Purity checks : Periodic HPLC analysis to detect degradation products (e.g., dehalogenated species) .

Basic: How can regioselectivity challenges in introducing the cyclopropoxy group be addressed?

Answer:

Regioselectivity is influenced by:

- Base strength : Strong bases (e.g., NaH) favor deprotonation at C4-OH over competing positions.

- Protecting groups : Temporarily block C3-I with TMSCl to direct cyclopropoxide to C4.

- Microwave-assisted synthesis : Short reaction times (10–15 min at 150°C) reduce side-product formation .

Advanced: What computational tools predict the reactivity of this compound in C–X bond activation?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model:

- Bond dissociation energies : Compare C–Br vs. C–I bonds (iodide typically weaker).

- Transition states : Simulate Pd insertion into C–I vs. C–Br bonds.

Validation : Correlate computational results with experimental kinetic data from Sonogashira coupling trials .

Basic: How to troubleshoot low yields in nucleophilic aromatic substitution reactions involving this compound?

Answer:

Common issues and solutions:

- Poor leaving group ability : Replace Br with a better leaving group (e.g., OTf) at C2.

- Solvent polarity : Use DMSO to stabilize transition states in SNAr reactions.

- Catalytic additives : Add 10 mol% KI to enhance iodide displacement at C3 .

Advanced: What mechanistic insights explain contradictory reports on this compound’s stability under basic conditions?

Answer:

Discrepancies may arise from:

- pH-dependent degradation : Cyclopropoxy groups hydrolyze at pH > 10, forming pyridone derivatives.

- Metal impurities : Trace Fe accelerates iodide oxidation.

Methodology : - Conduct stability studies using UV-Vis spectroscopy under varying pH (2–12).

- Use ICP-MS to quantify metal contaminants .

Basic: What are the safety considerations for handling this compound?

Answer:

- Toxicity : Likely irritant (R36/37/38) based on analogous bromopyridines .

- Ventilation : Use fume hoods due to potential iodine vapor release.

- Waste disposal : Halogenated waste must be incinerated with alkaline scrubbers .

Advanced: How to design a kinetic study to resolve ambiguities in its reaction with Grignard reagents?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.